N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran ring, a thiazole ring, and a sulfonyl group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and 4-fluorobenzenesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific biological targets and pathways. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran ring, known for their diverse biological activities.
Thiazole Derivatives: Compounds containing a thiazole ring, often used in medicinal chemistry.
Sulfonyl Compounds: Molecules with a sulfonyl group, which can enhance the solubility and stability of drugs.
Uniqueness
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is unique due to its combination of structural features, which may confer distinct biological properties. Its specific arrangement of functional groups could result in unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5S2/c1-2-30-19-6-3-5-15-13-20(31-22(15)19)18-14-32-23(25-18)26-21(27)7-4-12-33(28,29)17-10-8-16(24)9-11-17/h3,5-6,8-11,13-14H,2,4,7,12H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPOBVDAGTXGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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